molecular formula C10H7N3S B12058620 Thiabendazole-13C6 CAS No. 2140327-29-1

Thiabendazole-13C6

Cat. No.: B12058620
CAS No.: 2140327-29-1
M. Wt: 207.21 g/mol
InChI Key: WJCNZQLZVWNLKY-UQUYMPKGSA-N
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Description

Thiabendazole-13C6 is a labeled form of Thiabendazole, a benzimidazole derivative. It is primarily used as an anthelmintic and antifungal agent. The compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications, particularly in tracing and quantification studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiabendazole-13C6 is synthesized by incorporating carbon-13 isotopes into the Thiabendazole molecule. The synthesis involves the reaction of 2-aminobenzimidazole with 4-thiazolyl isothiocyanate under specific conditions to introduce the carbon-13 labels .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the incorporation of carbon-13 isotopes and achieve high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Thiabendazole-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzimidazole derivatives .

Scientific Research Applications

Thiabendazole-13C6 has a wide range of scientific research applications:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the fate of Thiabendazole in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Thiabendazole.

    Industry: Applied in the development of new antifungal and anthelmintic agents

Mechanism of Action

Thiabendazole-13C6 exerts its effects by inhibiting the mitochondrial helminth-specific enzyme, fumarate reductase. This inhibition disrupts the energy metabolism of the parasite, leading to its death. The compound also suppresses egg and larval production, further reducing the parasite population .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiabendazole-13C6 is unique due to its carbon-13 labeling, which allows for precise tracing and quantification in scientific studies. This feature makes it particularly valuable in research applications where understanding the detailed behavior of the compound is crucial .

Properties

CAS No.

2140327-29-1

Molecular Formula

C10H7N3S

Molecular Weight

207.21 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-1,3-thiazole

InChI

InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9/h1-6H,(H,12,13)/i1+1,2+1,3+1,4+1,7+1,8+1

InChI Key

WJCNZQLZVWNLKY-UQUYMPKGSA-N

Isomeric SMILES

C1=C(N=CS1)C2=N[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]3N2

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3

Origin of Product

United States

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